

# N-Despropyl Ropinirole-d3 chemical properties and structure

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## Compound of Interest

Compound Name: *N-Despropyl Ropinirole-d3*

Cat. No.: *B562621*

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## N-Despropyl Ropinirole-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for **N-Despropyl Ropinirole-d3**. This isotopically labeled metabolite of Ropinirole is a critical tool in pharmacokinetic and metabolic studies.

## Chemical Properties and Structure

**N-Despropyl Ropinirole-d3** is the deuterated form of N-Despropyl Ropinirole, a major active metabolite of the dopamine agonist Ropinirole.<sup>[1][2]</sup> The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays.

Chemical Structure:

- IUPAC Name: 4-[2-(propylamino-d3)ethyl]-1,3-dihydro-2H-indol-2-one
- Synonyms: N-(2-(2-oxoindolin-4-yl)ethyl)propan-1-amine-d3, SKF 104557-d3

The structure consists of an oxindole core substituted at the 4-position with a deuterated propylaminoethyl side chain.

Table 1: Physicochemical Properties of N-Despropyl Ropinirole-d3

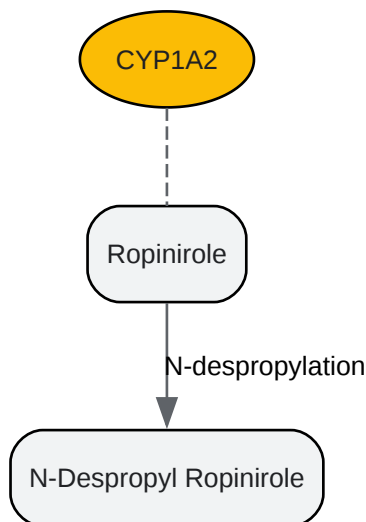
Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>15</sub> D <sub>3</sub> N <sub>2</sub> O	[3]
Molecular Weight	221.31 g/mol	[3]
CAS Number	1215798-00-7	[3]
Unlabeled CAS Number	106916-16-9	[4]
Appearance	Solid (predicted)	[5]
Melting Point (HCl salt)	>243°C (decomposed)	
Water Solubility (predicted)	0.412 mg/mL	[6]
logP (predicted)	1.54 - 1.8	[6]
pKa (Strongest Acidic)	12.27 (predicted)	[6]
pKa (Strongest Basic)	10.25 (predicted)	[6]
Solubility	Soluble in Methanol, DMSO	[7]

## Metabolic Pathway and Pharmacological Significance

Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, through N-despropylation to form N-Despropyl Ropinirole.[8][9][10] This metabolite is pharmacologically active, exhibiting agonist activity at dopamine D2, D3, and D4 receptors.[2]

Below is a diagram illustrating the metabolic conversion of Ropinirole to its N-despropylated metabolite.

## Metabolic Pathway of Ropinirole



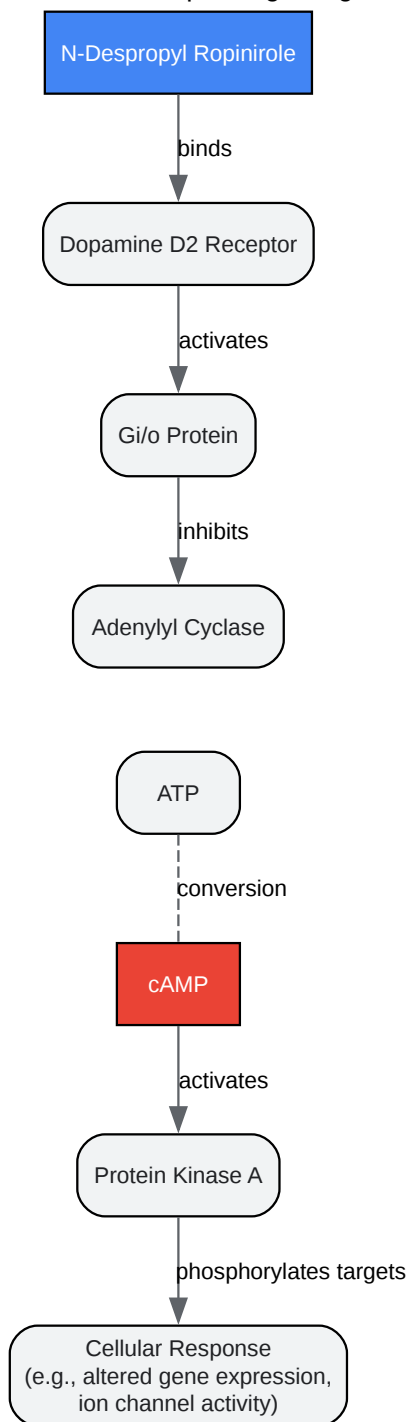
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Caption: Metabolic conversion of Ropinirole to N-Despropyl Ropinirole.

As an active metabolite, N-Despropyl Ropinirole contributes to the overall pharmacological profile of Ropinirole. Its primary mechanism of action involves stimulating postsynaptic D2-like dopamine receptors in the brain's caudate-putamen system, which is crucial for motor control. [8][9]

The signaling cascade initiated by D2 receptor activation is complex, primarily involving the inhibition of adenylyl cyclase through G*ai*/o proteins, leading to a decrease in cyclic AMP (cAMP) levels.[11][12][13] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

## Dopamine D2 Receptor Signaling Pathway

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Caption: Simplified Dopamine D2 receptor signaling cascade.

## Experimental Protocols

### Synthesis of N-Despropyl Ropinirole-d3

A specific, detailed synthesis protocol for **N-Despropyl Ropinirole-d3** is not readily available in the public domain. However, its synthesis would logically involve the reaction of a suitable Ropinirole precursor with a deuterated propylating agent. A general approach for the synthesis of related compounds involves the reaction of 4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one with the appropriate amine. For the deuterated analog, propyl-d3-amine would be the key reagent.

### Purification

Purification of Ropinirole and its analogs is typically achieved through chromatographic techniques. A general purification strategy for Ropinirole hydrochloride involves the following steps:

- **Dissolution:** The crude product is dissolved in a suitable organic solvent.
- **Treatment:** The solution may be treated with activated charcoal to remove colored impurities.
- **Filtration:** The solution is filtered to remove any solid impurities.
- **Crystallization:** The purified compound is crystallized by cooling, evaporation of the solvent, or addition of an anti-solvent.
- **Isolation:** The purified crystals are isolated by filtration and dried.

## Analytical Methodologies

### High-Performance Liquid Chromatography (HPLC)

A variety of reversed-phase HPLC (RP-HPLC) methods have been developed for the quantification of Ropinirole and its impurities, including N-Despropyl Ropinirole, in pharmaceutical dosage forms and biological matrices.<sup>[14][15][16][17]</sup>

Table 2: Example HPLC Method Parameters for Ropinirole Analysis

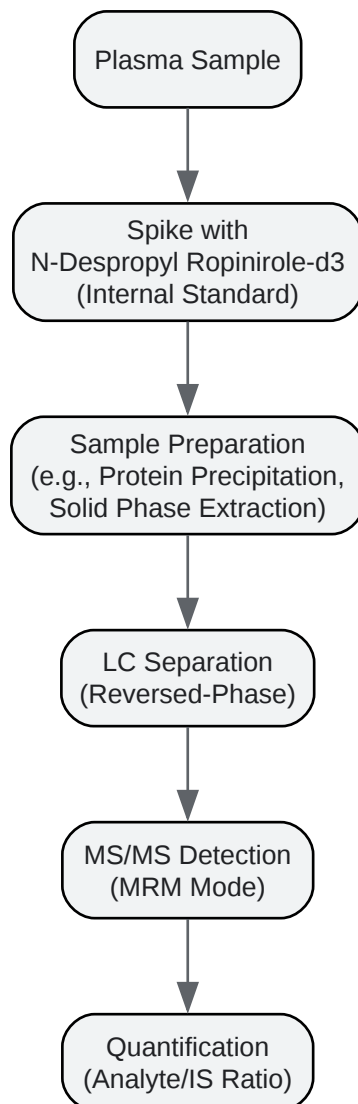
Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3.0-7.5) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
Flow Rate	0.5 - 1.5 mL/min
Detection	UV at approximately 250 nm
Injection Volume	10 - 20 µL
Column Temperature	Ambient or controlled (e.g., 35°C)

### Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are highly sensitive and specific methods for the determination of Ropinirole and its metabolites in biological fluids. These methods are essential for pharmacokinetic studies. The use of **N-Despropyl Ropinirole-d3** as an internal standard is crucial for accurate quantification.

Workflow for Bioanalytical Method using LC-MS/MS:

## Bioanalytical Workflow for N-Despropyl Ropinirole-d3



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Caption: General workflow for LC-MS/MS bioanalysis.

## Conclusion

**N-Despropyl Ropinirole-d3** is an indispensable tool for the accurate study of Ropinirole's metabolism and pharmacokinetics. This guide provides a foundational understanding of its

chemical properties, metabolic origins, and the analytical techniques employed for its characterization and quantification. The provided information is intended to support researchers and drug development professionals in their ongoing work with this important compound.

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